molecular formula C16H15FN2O3 B2718541 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-ethyl-6-fluoropyridine-3-carboxamide CAS No. 1333742-32-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-ethyl-6-fluoropyridine-3-carboxamide

Katalognummer B2718541
CAS-Nummer: 1333742-32-7
Molekulargewicht: 302.305
InChI-Schlüssel: SHDCPMAYNCXLRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-ethyl-6-fluoropyridine-3-carboxamide, commonly known as BRL-15572, is a novel small molecule that is widely used in scientific research for its unique biochemical and physiological effects. It was first synthesized by researchers at the University of Bristol in the United Kingdom and has since gained significant attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

BRL-15572 exerts its effects by binding to a specific site on the TRPV1 ion channel, which is located on sensory neurons and plays a key role in pain sensation and inflammation. By blocking the activity of TRPV1, BRL-15572 reduces pain and inflammation, which has potential therapeutic applications in the treatment of chronic pain conditions such as arthritis and neuropathic pain.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, promoting relaxation and reducing anxiety, and improving mood and cognitive function. In preclinical models, BRL-15572 has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, suggesting its potential use in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BRL-15572 is its selectivity and potency for the TRPV1 ion channel, which makes it a useful tool for studying the role of TRPV1 in pain sensation and inflammation. However, one limitation of BRL-15572 is its relatively short half-life, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on BRL-15572. One area of interest is its potential use in the treatment of chronic pain conditions such as arthritis and neuropathic pain. Another area of interest is its potential use in the treatment of anxiety and depression, where it has shown promising preclinical results. Additionally, further research is needed to better understand the biochemical and physiological effects of BRL-15572 and its potential therapeutic applications.

Synthesemethoden

BRL-15572 is synthesized through a multistep process that involves the use of various reagents and catalysts. The first step involves the conversion of 2-hydroxy-3,4-methylenedioxybenzaldehyde to the corresponding benzylidene derivative using ethylamine. The benzylidene derivative is then reacted with ethyl 6-fluoronicotinate in the presence of a palladium catalyst to yield the desired pyridine derivative. Finally, the pyridine derivative is treated with an amine to produce BRL-15572.

Wissenschaftliche Forschungsanwendungen

BRL-15572 is widely used in scientific research for its potential therapeutic applications. It has been shown to have a selective and potent inhibitory effect on the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation, inflammation, and other physiological processes. BRL-15572 has also been shown to have anxiolytic and antidepressant-like effects in preclinical models, suggesting its potential use in the treatment of anxiety and depression.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-6-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-2-19(16(20)12-4-6-15(17)18-8-12)9-11-3-5-13-14(7-11)22-10-21-13/h3-8H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDCPMAYNCXLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=C1)OCO2)C(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-ethyl-6-fluoropyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.